molecular formula C8H16O B1296249 2,2-Dimethyl-3-hexanone CAS No. 5405-79-8

2,2-Dimethyl-3-hexanone

Cat. No. B1296249
Key on ui cas rn: 5405-79-8
M. Wt: 128.21 g/mol
InChI Key: PYCHXHVFOZBVEY-UHFFFAOYSA-N
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Patent
US07943795B2

Procedure details

Slowly add bromine (10.87 ml, 212.15 mmol) to 2,2-dimethylhexane-3-one (27.20 g, 212.15 mmol) in ether (200 ml) and allow the reaction to stir for 14 h. Combine the reaction mixture with water (200 ml) and partition. Dry the organic layer over Na2SO4, filter and then concentrate the filtrate to provide the title compound as a yellow oil (48.2 g, quant). 1NMR (400 MHz, CDCl3) δ ppm: 1.01 (t, J=7.6 Hz, 3H), 1.27 (s, 9H), 2.03 (m, 2H), 4.58 (t, J=7.2 Hz, 1H). High Res. ES-MS: 207.0348; calc. for C8H15BrO+H, 207.0384.
Quantity
10.87 mL
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]([CH3:11])([C:6](=[O:10])[CH2:7][CH2:8][CH3:9])[CH3:5].O>CCOCC>[Br:1][CH:7]([CH2:8][CH3:9])[C:6](=[O:10])[C:4]([CH3:11])([CH3:5])[CH3:3]

Inputs

Step One
Name
Quantity
10.87 mL
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
27.2 g
Type
reactant
Smiles
CC(C)(C(CCC)=O)C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
to stir for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
partition
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC(C(C(C)(C)C)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 48.2 g
YIELD: CALCULATEDPERCENTYIELD 109.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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